molecular formula C25H25NO2 B594108 (5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1427325-65-2

(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594108
CAS No.: 1427325-65-2
M. Wt: 371.5 g/mol
InChI Key: HWBCWKTVWWHQRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 081 5-methoxynaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 5-methoxynaphthalen-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential psychoactive effects .

Chemical Reactions Analysis

Types of Reactions

JWH 081 5-methoxynaphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

JWH 081 5-methoxynaphthyl isomer exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. It has a higher affinity for the CB1 receptor, which is primarily found in the central nervous system. The binding of the compound to these receptors activates signaling pathways that modulate neurotransmitter release, leading to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 081 5-methoxynaphthyl isomer is unique due to its specific structural modification, which results in distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids .

Properties

IUPAC Name

(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-22(19-10-5-6-14-23(19)26)25(27)21-13-8-12-20-18(21)11-9-15-24(20)28-2/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCWKTVWWHQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017318
Record name JWH-081 5-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-65-2
Record name JWH-081 5-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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